molecular formula C16H13N3O B7470665 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile

4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile

Cat. No. B7470665
M. Wt: 263.29 g/mol
InChI Key: RTWOSKNRBSSXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile, also known as DNBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DNBC belongs to the class of naphthyridine derivatives and has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile and its derivatives is not fully understood. However, several studies have suggested that 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB signaling pathway, the MAPK signaling pathway, and the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. For instance, 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives have been reported to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting their potential as anti-inflammatory agents. Additionally, 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives have been shown to induce apoptosis in cancer cells, indicating their potential as anti-tumor agents.

Advantages and Limitations for Lab Experiments

4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile and its derivatives offer several advantages for lab experiments, including their ease of synthesis, low toxicity, and potential for the development of novel therapeutic agents. However, 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile and its derivatives also have limitations, including their poor solubility in aqueous media, which can limit their bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile and its derivatives. One potential direction is the development of 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives with improved solubility and bioavailability. Another potential direction is the evaluation of 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives for their potential as anti-viral agents, given their reported anti-microbial activities. Additionally, the potential of 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives as anti-cancer agents warrants further investigation, particularly in the context of drug resistance. Overall, the study of 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile and its derivatives holds promise for the development of novel therapeutic agents for a wide range of diseases.

Synthesis Methods

4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile can be synthesized using a variety of methods, including the reaction of 3,4-dihydro-2H-1,5-naphthyridine-1-carboxylic acid with benzoyl chloride in the presence of a suitable base. Other methods include the reaction of 3,4-dihydro-2H-1,5-naphthyridine with benzoyl isocyanate or the reaction of 3,4-dihydro-2H-1,5-naphthyridine-1-carboxylic acid with cyanogen bromide followed by reaction with benzylamine.

Scientific Research Applications

4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the synthesis of 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives and their evaluation for various pharmacological activities. For instance, 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives have been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, 4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile derivatives have been evaluated for their potential as anti-Alzheimer's agents, with promising results.

properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-11-12-5-7-13(8-6-12)16(20)19-10-2-3-14-15(19)4-1-9-18-14/h1,4-9H,2-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWOSKNRBSSXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)N(C1)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.